ethyl 4-(2-{[3-(3-{[(furan-2-yl)methyl]carbamoyl}propyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamido)benzoate
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Overview
Description
ethyl 4-(2-{[3-(3-{[(furan-2-yl)methyl]carbamoyl}propyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamido)benzoate is a complex organic compound with the molecular formula C28H28N4O6S and a molecular weight of 548.61 g/mol This compound is known for its intricate structure, which includes a furan ring, a quinazolinone moiety, and a benzoate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(2-{[3-(3-{[(furan-2-yl)methyl]carbamoyl}propyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamido)benzoate involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of intermediate compounds, which are then coupled through various chemical reactions to form the final product. Key steps may include:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Synthesis of the quinazolinone moiety: This involves the condensation of anthranilic acid derivatives with appropriate aldehydes or ketones.
Coupling reactions: The final coupling of the furan and quinazolinone intermediates with the benzoate ester is carried out using reagents like thionyl chloride or dicyclohexylcarbodiimide (DCC) under controlled conditions.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
ethyl 4-(2-{[3-(3-{[(furan-2-yl)methyl]carbamoyl}propyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamido)benzoate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The quinazolinone moiety can be reduced to form dihydroquinazolinones.
Substitution: The benzoate ester group can undergo nucleophilic substitution reactions to form different ester derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of catalysts like triethylamine (TEA) or pyridine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the quinazolinone moiety may produce dihydroquinazolinones.
Scientific Research Applications
ethyl 4-(2-{[3-(3-{[(furan-2-yl)methyl]carbamoyl}propyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamido)benzoate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s interactions with biological macromolecules, such as proteins and nucleic acids, are studied to understand its potential as a biochemical probe.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer specific advantages.
Industry: It may be used in the development of new materials or as a catalyst in industrial chemical processes.
Mechanism of Action
The mechanism of action of ethyl 4-(2-{[3-(3-{[(furan-2-yl)methyl]carbamoyl}propyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamido)benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
ethyl 4-(2-{[3-(3-{[(furan-2-yl)methyl]carbamoyl}propyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamido)benzoate can be compared with other similar compounds, such as:
Ethyl 4-[(furan-2-ylcarbonyl)amino]benzoate: This compound has a similar furan and benzoate structure but lacks the quinazolinone moiety.
Ethyl 4-[(quinazolin-2-yl)amino]benzoate: This compound contains the quinazolinone and benzoate groups but does not have the furan ring.
The uniqueness of this compound lies in its combination of these structural elements, which may confer specific chemical and biological properties not found in the similar compounds.
Properties
IUPAC Name |
ethyl 4-[[2-[3-[4-(furan-2-ylmethylamino)-4-oxobutyl]-4-oxoquinazolin-2-yl]sulfanylacetyl]amino]benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N4O6S/c1-2-37-27(36)19-11-13-20(14-12-19)30-25(34)18-39-28-31-23-9-4-3-8-22(23)26(35)32(28)15-5-10-24(33)29-17-21-7-6-16-38-21/h3-4,6-9,11-14,16H,2,5,10,15,17-18H2,1H3,(H,29,33)(H,30,34) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNRCUPQDHCFZNP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2CCCC(=O)NCC4=CC=CO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N4O6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
548.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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